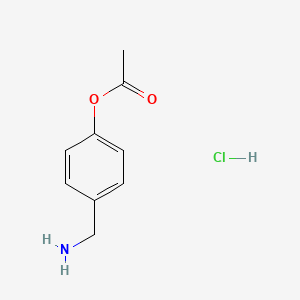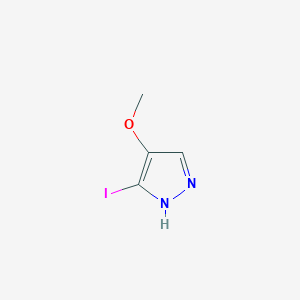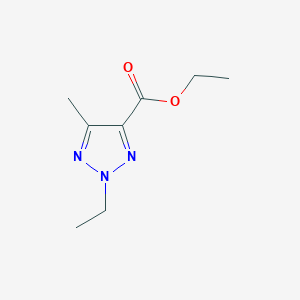![molecular formula C8H6IN3O2 B1445524 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1398534-56-9](/img/structure/B1445524.png)
3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a derivative of 1H-Pyrrolo[2,3-b]pyridine . It has a molecular weight of 289.03 . The IUPAC name for this compound is 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, involves various synthetic strategies and approaches . The cross-coupling reaction is one of the methods used in the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine can be viewed using computational tools . The InChI code for this compound is 1S/C7H4IN3O2/c8-4-3-10-7-6(4)5(11(12)13)1-2-9-7/h1-3H, (H,9,10) .Physical And Chemical Properties Analysis
3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a yellow solid . It should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
“3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine” serves as a key intermediate in the synthesis of various heterocyclic compounds. These structures are significant due to their resemblance to purine bases, which are fundamental components of DNA and RNA . The ability to modify the substituents on the pyrrolopyridine framework allows for the creation of a diverse array of molecules with potential biological activity.
Development of Cancer Therapeutics
Derivatives of pyrrolopyridine have been explored as potent inhibitors of fibroblast growth factor receptors (FGFRs), which play a crucial role in cancer cell proliferation and survival . Molecules designed with the core structure of “3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine” have shown promise in inhibiting cancer cell growth and could lead to the development of new cancer therapies.
Biological Activity Profiling
The compound’s framework is conducive to biological activity profiling, where its derivatives can be screened for various biological activities. This includes assessing their potential as antimicrobial, antifungal, or antiviral agents, given the importance of heterocyclic compounds in medicinal chemistry .
Material Science Applications
In material science, the compound can be utilized in the design of organic semiconductors or as a building block for organic light-emitting diodes (OLEDs). The presence of the nitro group and the iodo-substituent makes it a candidate for further functionalization, which is crucial in tuning the electronic properties of materials .
Chemical Biology Probes
The unique structure of “3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine” allows it to be used as a chemical probe in biological systems. It can help in mapping out biological pathways or in the identification of binding sites within proteins, contributing to our understanding of disease mechanisms .
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of this compound could be investigated for their use as herbicides or pesticides. The structural diversity achievable by modifying the pyrrolopyridine core could lead to the discovery of compounds with specific activity against agricultural pests or weeds .
Safety and Hazards
The safety information for 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine indicates that it is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Zukünftige Richtungen
The future directions for the research and development of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine and its derivatives could involve further exploration of their inhibitory activities against FGFR1, 2, and 3 . This could potentially lead to the development of new therapeutic agents for the treatment of diseases associated with the abnormal activation of FGFR signaling pathways .
Eigenschaften
IUPAC Name |
3-iodo-1-methyl-4-nitropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3O2/c1-11-4-5(9)7-6(12(13)14)2-3-10-8(7)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSQIBJAAZAPON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C=CN=C21)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B1445444.png)

![5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1445449.png)

![Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1445452.png)
![1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine](/img/structure/B1445453.png)




![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1445462.png)
![Ethyl 7-oxospiro[3.5]nonane-6-carboxylate](/img/structure/B1445463.png)
![3-[(3-Fluorophenyl)carbonyl]piperidine HCl](/img/structure/B1445464.png)